Mesembrinol

Description

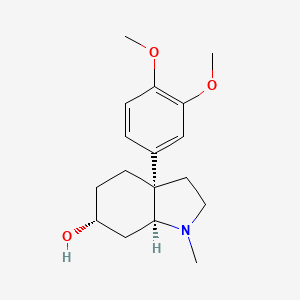

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3aS,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,6,7,7a-hexahydro-2H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,13,16,19H,6-9,11H2,1-3H3/t13-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMLOZVRLWHOBN-COXVUDFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1CC(CC2)O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1C[C@@H](CC2)O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331739 | |

| Record name | Mesembrinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23544-42-5 | |

| Record name | (-)-Mesembranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23544-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesembrinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Phytochemical Isolation and Characterization Methodologies for Mesembrinol

Botanical Sources and Chemotaxonomic Significance of Mesembrinol-Producing Species

This compound is primarily found within the plant genus Sceletium, a member of the Aizoaceae family. researchgate.netnih.gov This succulent herb, indigenous to South Africa, has a long history of traditional use. nih.gov The genus Sceletium is comprised of several species, with Sceletium tortuosum being the most well-known and commercially utilized. nih.govresearchsquare.com

The distribution of mesembrine-type alkaloids, including this compound, serves as a chemotaxonomic marker to differentiate between various Sceletium species. scielo.org.za Phytochemical investigations have revealed that not all Sceletium species contain the same alkaloid profiles. scielo.org.zaresearchgate.net For instance, species are often categorized into 'tortuosum'-type and 'emarcidum'-type based on their distinct chemical compositions. scielo.org.zascielo.org.za The 'tortuosum'-type species, such as S. tortuosum, S. expansum, and S. strictum, are generally characterized by the presence of mesembrine (B35894), mesembrenone (B1676307), mesembranol (B1196526), and epimesembranol. scielo.org.zascielo.org.za In contrast, the 'emarcidum'-type species often lack mesembrine and other alkaloids typically found in the 'tortuosum' type. scielo.org.zascielo.org.za

The following table summarizes the presence of key mesembrine-type alkaloids in different Sceletium species, highlighting the chemotaxonomic significance.

| Species | Type | Mesembrine | Mesembrenone | Mesembranol | Epimesembranol | Other Notable Alkaloids |

| Sceletium tortuosum | Tortuosum | Present | Present | Present | Present | Δ⁷-mesembrenone |

| Sceletium expansum | Tortuosum | Present | Present | Present (low conc.) | Present (low conc.) | |

| Sceletium strictum | Tortuosum | Present | Present | 4'-O-demethylmesembrenone or 4'-O-demethylmesembrenol | ||

| Sceletium emarcidum | Emarcidum | Absent | Absent | Absent | Absent | |

| Sceletium exalatum | Emarcidum | Absent | 4'-O-demethylmesembrenone or O-methyljoubertiamine, 4'-O-demethylmesembrenol or N-demethylmesembrenol | |||

| Sceletium rigidum | Emarcidum | Absent |

Cultivation and Harvesting Strategies for Sceletium Species in Research

To ensure a consistent and reliable source of plant material for phytochemical research, cultivation of Sceletium species has become essential. nih.gov Wild harvesting can lead to variations in the quality and chemical composition of the plant material, as well as raising concerns about biodiversity loss and proper species identification. scielo.org.za The first trial plantings for commercial and research purposes began in 1996, utilizing carefully selected plant material from an ecogeographical survey. nih.gov These trials demonstrated that Sceletium species can be successfully cultivated.

For research applications, cultivation allows for the control of environmental factors that can influence alkaloid content. Harvesting is typically done on the aerial parts of the plant, which are then dried. google.comresearchgate.net The timing of harvest can be a critical factor in the concentration of this compound and other alkaloids.

Interspecific and Intraspecific Variation in this compound Content

Significant variation in this compound content exists both between different Sceletium species (interspecific) and within a single species (intraspecific). mdpi.comnih.gov As previously discussed, the alkaloid profile, including the presence and concentration of this compound, is a key differentiator between species like S. tortuosum and S. emarcidum. scielo.org.za

Intraspecific variation is also a well-documented phenomenon. Studies have shown that the chemical composition of S. tortuosum can vary significantly between different populations. nih.gov This variation can be attributed to a range of factors including genetic differences, geographical location, climate, and soil composition. nih.govsabpa.africa For instance, research has indicated that alkaloid production in S. tortuosum can vary with elevation. sabpa.africa This variability underscores the importance of standardized cultivation and harvesting practices for research and the development of phytopharmaceuticals.

Extraction Techniques for Mesembrine-Type Alkaloids

The initial step in isolating this compound is the extraction of the total alkaloid content from the plant material. Several methods have been developed and optimized for this purpose.

Solvent-Based Extraction Approaches and Optimization

Solvent extraction is a common and widely used method for obtaining mesembrine-type alkaloids from Sceletium plant material. nih.gov The choice of solvent is critical and is often based on the polarity of the target compounds. nih.gov Polar solvents are frequently used for the extraction of polyphenols, while a range of solvents can be employed for alkaloids. nih.gov

Common solvents used for the extraction of mesembrine-type alkaloids include:

Methanol google.com

Ethanol google.com

Dichloromethane google.com

Chloroform google.com

Acetone google.com

Water google.com

Often, a combination of solvents or aqueous mixtures are used to optimize extraction efficiency. nih.gov For example, an acid-base extraction method is frequently employed. researchsquare.comresearchgate.net This involves an initial extraction with an organic solvent, followed by acidification to partition the alkaloids into an aqueous layer. The aqueous layer is then made alkaline, and the alkaloids are re-extracted with an organic solvent. google.com Optimization of extraction parameters such as the solvent-to-solid ratio, temperature, and extraction time is crucial for maximizing the yield of this compound. emanresearch.org

Advanced Extraction Technologies in this compound Research

In addition to conventional solvent-based methods, advanced extraction technologies are being explored to improve the efficiency and selectivity of this compound extraction. nih.gov These modern techniques can offer advantages such as reduced extraction times, lower solvent consumption, and higher yields.

Some advanced extraction techniques applicable to the extraction of mesembrine-type alkaloids include:

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and accelerating the extraction process. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction. nih.gov

Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. nih.gov SFE is known for its high selectivity and the ability to obtain solvent-free extracts. nih.gov

Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures, which increases their extraction efficiency.

These advanced methods are continually being researched and optimized to provide more effective and environmentally friendly alternatives to traditional extraction techniques. emanresearch.org

Chromatographic Separation and Purification Protocols for this compound Isolation

Following extraction, the crude alkaloid mixture must be subjected to chromatographic techniques to separate and purify this compound from other closely related alkaloids. nih.govbritannica.com The structural similarity of mesembrine-type alkaloids presents a significant challenge in their separation. ualberta.canih.gov

A variety of chromatographic methods have been successfully employed for the isolation of this compound:

Column Chromatography (CC): This is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase, such as silica gel. researchgate.net Different compounds move through the column at different rates depending on their affinity for the stationary phase, allowing for their separation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of mesembrine-type alkaloids. nih.gov Reversed-phase columns, such as C18, are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. researchsquare.comgoogle.com The method can be optimized by adjusting the mobile phase composition, flow rate, and detection wavelength. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes cause irreversible adsorption of the sample. researchgate.net This method has been shown to be highly efficient for the separation of Sceletium alkaloids, yielding high-purity compounds. researchgate.net

Thin-Layer Chromatography (TLC): TLC is often used for the initial qualitative analysis and monitoring of the separation process. morressier.com It provides a quick and simple way to identify the presence of different alkaloids in the fractions collected from other chromatographic methods. nih.gov

The following table provides an overview of the chromatographic techniques used in the isolation and analysis of this compound.

| Chromatographic Technique | Stationary Phase/System | Mobile Phase Example | Application |

| Column Chromatography | Silica Gel | Gradients of solvents like hexane, ethyl acetate, and methanol | Preparative separation of crude extracts |

| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water with 0.1% ammonia | Analytical quantification and semi-preparative purification |

| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system (e.g., n-heptane–MeOH–EtOAc–1% NH4OH) | Preparative isolation of alkaloids in high purity | |

| Thin-Layer Chromatography (TLC) | Silica Gel | Various solvent systems | Qualitative analysis and monitoring of fractions |

The successful isolation and characterization of this compound rely on a combination of these extraction and chromatographic techniques, often coupled with spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation. researchsquare.comdigitellinc.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Mesembrine-type alkaloids, including this compound. ualberta.caresearchgate.net A validated HPLC method for the quantitative analysis of Mesembranol, alongside other related alkaloids like mesembrenone, mesembrine, and epimesembranol, has been developed. nih.gov This method typically employs a C18 column for separation with detection at a UV wavelength of 228 nm. nih.gov

A common mobile phase composition involves a mixture of water, acetonitrile (ACN), and ammonium hydroxide solution. For instance, a ratio of 70:30:0.01 (v:v:v) of water:ACN:ammonium hydroxide solution has been successfully used. researchgate.net Another effective mobile phase consists of a 100 mM solution of ammonium acetate in water and ACN in a 70:30 (v:v) ratio. researchgate.net A binary gradient elution system, starting with an 80% aqueous phase and decreasing to 50% over 15 minutes on a Luna® C18 (2) HPLC column, has also been reported. ualberta.ca

Validation of these HPLC methods has demonstrated their reliability. Calibration curves have shown linearity over a concentration range of 400-60,000 ng/ml, with correlation coefficients greater than 0.99. nih.gov The accuracy of these methods for the relevant alkaloids is reported to be between 94.8% and 103.6%, with an inter-day relative standard deviation (RSD) of less than 2.8%. nih.gov Precision studies have indicated inter-day RSDs of less than 3%, and recoveries are consistently within the 95% to 105% range (RSD < 4.5%). nih.gov The limits of quantitation (LOQ) and detection (LOD) have been established at 100 ng/ml and 200 ng/ml, respectively. nih.gov

Table 1: HPLC Method Parameters for Mesembranol Analysis

| Parameter | Details |

| Column | C18, Luna® C18 (2) |

| Mobile Phase | Water:ACN:Ammonium Hydroxide (e.g., 70:30:0.01 v/v/v); 100 mM Ammonium Acetate in Water:ACN (70:30 v/v) |

| Detection | UV at 228 nm |

| Linearity Range | 400-60,000 ng/ml |

| Accuracy | 94.8% - 103.6% |

| Precision (Inter-day RSD) | < 3% |

| Recovery | 95% - 105% |

| LOQ | 100 ng/ml |

| LOD | 200 ng/ml |

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution separation technique, has been instrumental in the analysis of this compound and related alkaloids. ptfarm.pl UPLC systems, which utilize columns with smaller particle sizes (typically less than 2 µm), offer significant improvements in speed, resolution, and sensitivity compared to traditional HPLC. ptfarm.plrjptonline.org

A key application of UPLC in this compound research is its coupling with mass spectrometry, particularly Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS). nih.gov This UHPLC/QToF-MS method has been developed and validated for the simultaneous quantification of mesembrenone and mesembrine in mouse plasma, with a lower limit of quantification of 10 ng/mL for both compounds. nih.gov The extraction of these alkaloids from plasma is typically achieved through protein precipitation with methanol. nih.gov This method has demonstrated high extraction recovery (87-93%) and accuracy (89.5-106%), with a precision of less than 12.6% for all quality control samples. nih.gov

The enhanced chromatographic resolution provided by UPLC is particularly advantageous when dealing with complex biological matrices or when differentiating between structurally similar compounds that may not be distinguishable by mass spectrometry alone. ptfarm.pl

Gas Chromatography (GC) Applications in this compound Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of this compound and other Sceletium alkaloids. ualberta.ca Several GC methods have been reported for the separation and identification of these compounds. ualberta.ca

One qualitative method utilizes a DB-5 capillary column (0.25 mm internal diameter) with a temperature program from 230°C to 260°C at a rate of 1°C per minute. ualberta.ca This method, coupled with a nitrogen-phosphorus detector (NPD), has been used to separate 4΄-O-demethylmesembrenol, mesembrine, and mesembrenone. ualberta.ca

Other reported GC methods have employed a DB-1 fused silica capillary column (30 m x 0.25 mm i.d.) with helium as the carrier gas. ualberta.ca In a "fast system" designed for a large number of samples, the column temperature is initially held at 200°C for 15 minutes and then programmed to 300°C at 100°C/min, with the injector and flame ionization detector (FID) maintained at 230°C and 300°C, respectively. ualberta.ca A "high resolution" method using a similar column involves an isothermal hold at 150°C for 15 minutes followed by a temperature ramp of 60°C/min to 320°C. ualberta.ca

GC-MS has also been instrumental in metabolomic studies of Sceletium tortuosum, helping to identify different chemotypes based on their mesembrine alkaloid profiles. nih.gov

Table 2: GC Method Parameters for Mesembrine-Type Alkaloid Analysis

| Parameter | Method 1 (Qualitative) | Method 2 ("Fast System") | Method 3 ("High Resolution") |

| Column | DB-5 capillary (0.25 mm i.d.) | DB-1 fused silica capillary (30 m x 0.25 mm i.d.) | DB-1 fused silica capillary |

| Carrier Gas | Not specified | Helium | Helium |

| Temperature Program | 230°C to 260°C at 1°C/min | Isothermal at 200°C for 15 min, then 100°C/min to 300°C | Isothermal at 150°C for 15 min, then 60°C/min to 320°C |

| Detector | Nitrogen-Phosphorus Detector (NPD) | Flame Ionization Detector (FID) | Nitrogen-Phosphorus Detector (NPD) |

Other Advanced Separation Approaches (e.g., Countercurrent Chromatography)

High-Speed Countercurrent Chromatography (HSCCC) has emerged as an efficient all-liquid separation technique for the isolation of this compound and other pharmacologically active alkaloids from Sceletium tortuosum. researchgate.net This method offers several advantages over traditional solid-phase chromatography, including the absence of irreversible adsorption, total sample recovery, and minimized peak tailing. nih.gov

In one study, HSCCC was shown to provide better yields for the isolation of mesembrine, mesembrenone, and mesembranol compared to conventional chromatographic methods like column chromatography and preparative thin-layer chromatography (PTLC). researchgate.net For instance, the purity of mesembranol isolated via HSCCC was reported to be 98.2%, with a yield of 47.8 mg. researchgate.net The technique utilizes two immiscible liquid phases, with one serving as the stationary phase retained in a spinning coil by centrifugal forces, while the other acts as the mobile phase. nih.gov

Methodologies for Structural Elucidation of this compound and its Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including this compound and its stereoisomers. researchgate.netspringernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms within the molecule. researchgate.net

1D NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net The chemical shifts, coupling constants, and signal integrations in ¹H NMR spectra help to identify different types of protons and their neighboring atoms. researchgate.net ¹³C NMR spectra reveal the number of unique carbon atoms in the molecule. researchgate.net

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the complete molecular structure. researchgate.net COSY experiments identify proton-proton couplings, revealing adjacent protons. researchgate.net HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away. researchgate.net These experiments, in combination, allow for the unambiguous assignment of all proton and carbon signals and the assembly of the molecular skeleton. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of a compound's molecular weight and elemental composition. chemconnections.org High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, which can be used to deduce the molecular formula of a compound. chemconnections.org

When coupled with separation techniques like GC or LC, MS can be used to analyze complex mixtures and identify individual components. scispace.com Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of thermally labile and non-volatile compounds like this compound. nih.gov

Tandem mass spectrometry (MS/MS or MS²) is employed to study the fragmentation patterns of a selected precursor ion. researchgate.net This is achieved through collision-induced dissociation (CID), where the precursor ion is fragmented into smaller product ions. researchgate.net The resulting fragmentation pattern is often characteristic of a specific molecule or structural class and can be used for structural elucidation and identification. researchgate.net For instance, the fragmentation patterns of mesembrine-type alkaloids have been studied to facilitate their identification in complex matrices. researchgate.net

LC-MS and GC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques integral to the phytochemical analysis of plant extracts for the identification and quantification of alkaloids like this compound. nih.govresearchgate.netmdpi.com These hyphenated chromatographic techniques are crucial for separating complex mixtures of phytochemicals and providing detailed mass data for structural elucidation. rjptonline.org

In the context of this compound analysis, GC-MS is particularly suitable for volatile and thermally stable compounds. The process involves separating compounds in a gaseous mobile phase, followed by ionization and detection by mass spectrometry. This provides a fragmentation pattern, or "fingerprint," for each compound, which can be compared against spectral libraries for identification. nih.gov

LC-MS is advantageous for a broader range of compounds, including those that are non-volatile or thermally labile. It separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. LC-MS/MS, a tandem approach, further enhances selectivity and structural analysis by isolating a specific ion and inducing fragmentation to study its constituent parts. nih.govmdpi.com

Table 1: Comparison of LC-MS and GC-MS in this compound Analysis

| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | GC-MS (Gas Chromatography-Mass Spectrometry) |

|---|---|---|

| Principle | Separation of analytes in a liquid mobile phase followed by mass analysis. | Separation of volatile analytes in a gaseous mobile phase followed by mass analysis. |

| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally unstable alkaloids like this compound. | Best for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds. |

| Sample Preparation | Generally involves extraction and filtration. | May require derivatization to increase volatility and thermal stability. |

| Ionization | Soft ionization techniques (e.g., ESI, APCI) are common, often keeping the molecular ion intact. | Hard ionization techniques (e.g., Electron Ionization) are common, leading to extensive fragmentation useful for library matching. |

| Information Provided | Provides molecular weight and, with tandem MS (MS/MS), structural information through controlled fragmentation. nih.gov | Provides a characteristic fragmentation pattern (mass spectrum) used for compound identification via spectral libraries. rjptonline.orgnih.gov |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of phytochemicals such as this compound by providing highly accurate mass measurements. measurlabs.com Unlike low-resolution mass spectrometry which measures nominal mass (to the nearest whole number), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This precision allows for the determination of a compound's elemental composition. measurlabs.comnih.gov

The key advantage of HRMS is its ability to distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). bioanalysis-zone.com By measuring the exact mass with high accuracy (typically better than 5 ppm), the number of possible elemental formulas can be significantly narrowed down, often to a single correct formula. nih.gov This capability is invaluable in natural product research for confirming the identity of known compounds like this compound and for elucidating the structures of novel molecules. Advanced mass analyzers such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed to achieve the high resolution required for these precise measurements. researchgate.net

Table 2: Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₁₇H₂₅NO₂ |

| Nominal Mass | 275 |

| Monoisotopic Mass (Calculated) | 275.18853 |

| Hypothetical Measured Mass (HRMS) | 275.18831 |

| Mass Accuracy (ppm) | -0.8 |

Direct Analysis in Real Time Mass Spectrometry (DART-MS) in Authentication and Analysis

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solid and liquid samples with minimal to no sample preparation. nist.gov This makes it a highly effective tool for the rapid screening and authentication of plant materials for the presence of this compound.

The DART source works by directing a heated stream of electronically excited gas (typically helium or nitrogen) at the sample's surface. nist.gov This process desorbs and ionizes analyte molecules directly from their native state, which are then drawn into the mass spectrometer for analysis. nist.gov Because it is a soft ionization technique, DART-MS typically produces easily interpretable mass spectra dominated by protonated molecules [M+H]⁺. nist.gov

For this compound analysis, DART-MS can be used to quickly test raw plant material, crude extracts, or powders to verify the presence of the target alkaloid. Its speed and ease of use are advantageous for high-throughput screening in quality control settings or for preliminary identification in forensic applications. nih.gov The technique can provide real-time results, significantly reducing the analysis time compared to traditional chromatographic methods. nist.gov

Table 3: Features of DART-MS for this compound Analysis

| Feature | Description |

|---|---|

| Speed | Analysis is performed in real-time, often taking only a few seconds per sample. |

| Sample Preparation | Requires little to no sample preparation; samples can be analyzed in their native solid or liquid form. nist.gov |

| Ionization | Soft, ambient ionization process, which minimizes fragmentation and preserves the molecular ion. nist.gov |

| Versatility | Can analyze a wide range of samples including plant tissues, powders, and liquids. |

| Application | Ideal for rapid screening, authentication of raw materials, and quality control. nih.gov |

X-ray Crystallography in Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including the unambiguous assignment of its absolute stereochemistry. researchgate.netnih.govresearchgate.net This technique is particularly powerful for complex natural products like this compound, where multiple chiral centers can give rise to numerous possible stereoisomers. The determination of the correct absolute configuration is crucial as different enantiomers can exhibit distinct biological activities. researchgate.net

The process involves irradiating a single, high-quality crystal of the compound (or a suitable derivative) with an X-ray beam. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice, yielding a precise 3D model of the molecule. researchgate.net For determining absolute configuration, the anomalous dispersion effect is utilized. researchgate.net This small difference in scattering intensity for certain pairs of reflections (Bijvoet pairs) allows for the distinction between a molecule and its mirror image. researchgate.netnih.gov

A key study successfully used X-ray crystal-structure analysis to establish the conformation and absolute configuration of 6-epimesembranol methiodide, a derivative closely related to this compound. rsc.org This analysis provided definitive proof of the stereochemical arrangement of the atoms in the molecule. rsc.org

Table 4: Crystallographic Data for 6-epimesembranol methiodide rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Cell Dimensions | |

| a | 9.12 Å |

| b | 8.50 Å |

| c | 12.25 Å |

| β | 93.7° |

| Molecules per Unit Cell (Z) | 2 |

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Biosynthetic Pathways of Mesembrinol

Precursor Identification and Metabolic Flux Analysis

The structural backbone of Mesembrinol and related alkaloids is derived from primary metabolites, specifically aromatic amino acids. Early tracer studies were crucial in identifying the foundational building blocks of the mesembrine (B35894) skeleton.

Research has indicated that the amino acid L-phenylalanine is a primary precursor. rsc.org Further studies highlighted the role of cinnamic acid as a key intermediate in the pathway, suggesting that the biosynthesis proceeds through the phenylpropanoid pathway. dntb.gov.ua This pathway is a major source of a vast array of plant natural products. The proposed biosynthetic route involves the condensation of an aromatic moiety derived from phenylalanine with a second molecular component to ultimately form the characteristic octahydroindole ring structure. Unlike the well-studied Amaryllidaceae alkaloids, the biosynthesis of mesembrine alkaloids does not proceed via the key intermediate norbelladine. mdpi.com

Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to determine the flow of metabolites through a metabolic network, providing a detailed view of cellular metabolism. creative-proteomics.com By using isotopic tracers, such as ¹³C-labeled precursors, MFA can precisely map the contributions of different pathways to the synthesis of a target molecule and identify potential bottlenecks or regulatory points. creative-proteomics.com However, to date, specific studies applying Metabolic Flux Analysis to the this compound biosynthetic pathway in Sceletium tortuosum have not been extensively reported in scientific literature. Such studies would be invaluable for quantifying the metabolic flow from primary precursors to the final alkaloid products and for guiding metabolic engineering efforts. biorxiv.org

| Putative Precursor | Metabolic Origin | Supporting Evidence |

|---|---|---|

| L-Phenylalanine | Shikimate Pathway | Tracer studies confirm its incorporation into the mesembrine skeleton. rsc.org |

| Cinnamic Acid | Phenylpropanoid Pathway | Identified as an intermediate downstream of L-phenylalanine. dntb.gov.ua |

Enzymatic Transformations and Gene Discovery in this compound Biosynthesis

The conversion of simple precursors into the complex, tricyclic structure of this compound requires a series of specific enzymatic reactions. While the individual enzymes have not yet been isolated and characterized from Sceletium, the necessary chemical transformations—methylation, cyclization, and hydroxylation—point to the involvement of well-known enzyme families in plant specialized metabolism.

The structure of this compound features a methoxy group on the aromatic ring and a methyl group on the nitrogen atom of the pyrrolidine (B122466) ring. These modifications are catalyzed by a class of enzymes known as methyltransferases, which use S-adenosyl-L-methionine (SAM) as the methyl donor. nih.gov

O-methylation: The formation of the methoxy group requires an O-methyltransferase (OMT). OMTs are abundant in plant metabolism and are responsible for methylating hydroxyl groups on a wide variety of natural products, including alkaloids and flavonoids. nih.gov

N-methylation: The N-methyl group is installed by an N-methyltransferase (NMT). This step is common in alkaloid biosynthesis and often plays a role in modifying the pharmacological activity of the final compound. nih.gov

The construction of the core alkaloid skeleton and its final functionalization involve crucial cyclization and hydroxylation reactions.

Cyclization Enzymes: The formation of the fused bicyclic ring system of the mesembrine core is a key step that establishes the foundational structure of the alkaloid. This intramolecular cyclization is an enzymatically controlled process, though the specific enzyme class responsible in Sceletium is unknown.

Hydroxylation Enzymes: The defining feature of this compound is the hydroxyl group on the cyclohexanone (B45756) ring. This hydroxylation is catalyzed by hydroxylase enzymes, most commonly belonging to the cytochrome P450 monooxygenase (CYP450) superfamily or 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.gov These enzymes are renowned for their role in introducing hydroxyl groups into a vast range of substrates in plant secondary metabolism, often with high regio- and stereoselectivity. smith.edu

| Reaction Type | Putative Enzyme Class | Function in this compound Biosynthesis |

|---|---|---|

| O-Methylation | O-Methyltransferase (OMT) | Adds a methyl group to a hydroxyl on the aromatic ring. |

| N-Methylation | N-Methyltransferase (NMT) | Adds a methyl group to the nitrogen atom of the pyrrolidine ring. |

| Cyclization | Unknown Cyclase | Forms the core bicyclic octahydroindole skeleton. |

| Hydroxylation | Cytochrome P450 or 2-ODD | Adds the characteristic hydroxyl group to the cyclohexanone ring. nih.gov |

Molecular Biology Approaches to Pathway Elucidation

Modern molecular biology techniques are essential for identifying the specific genes and enzymes responsible for the biosynthesis of natural products like this compound. While these approaches have not yet been fully applied to Sceletium tortuosum, they represent the next frontier in understanding and potentially engineering this pathway.

Transcriptomics (the study of all RNA transcripts) and proteomics (the study of all proteins) are powerful hypothesis-generating tools for gene discovery in plant metabolism. mdpi.com

Transcriptome Analysis: By sequencing the transcriptome of Sceletium tortuosum, particularly from tissues where alkaloids are actively produced (such as shoots), researchers can create a comprehensive database of all expressed genes. nih.govnih.gov Candidate genes for this compound biosynthesis (e.g., methyltransferases, CYP450s) can be identified by searching this database for sequences similar to known biosynthetic genes from other plants. frontiersin.org Comparing the transcriptomes of high-alkaloid versus low-alkaloid plant varieties or tissues can further narrow down the list of candidates.

Proteomic Analysis: Proteomics involves identifying and quantifying the proteins present in a specific tissue. mdpi.com By analyzing the proteome of alkaloid-rich tissues, one could directly identify the enzymes that are abundant and potentially involved in the biosynthetic pathway. This approach provides a direct link between a gene's expression and its functional protein product.

Once candidate genes are identified through 'omics' approaches, their specific functions must be confirmed experimentally.

Gene Silencing: Techniques like Virus-Induced Gene Silencing (VIGS) can be used to temporarily "turn off" or reduce the expression of a specific candidate gene in the plant. nih.govspringernature.com If silencing a particular methyltransferase or CYP450 gene leads to a decrease in this compound production and an accumulation of a precursor, it provides strong evidence for that gene's role in the pathway. researchgate.net

Overexpression Studies: Conversely, overexpressing a candidate gene in Sceletium or a heterologous system (like yeast or Nicotiana benthamiana) can be used to confirm its function. An increase in the production of this compound or a specific intermediate after overexpression would validate the enzyme's catalytic activity.

These molecular techniques, which have successfully elucidated complex alkaloid pathways in other plants like opium poppy, hold the key to fully unraveling the biosynthesis of this compound.

| Technique | Approach | Objective in Pathway Elucidation |

|---|---|---|

| Transcriptomics (RNA-Seq) | Sequencing of expressed genes in alkaloid-producing tissues. | Identify candidate genes (e.g., OMTs, NMTs, CYP450s) involved in the pathway. |

| Proteomics | Identification and quantification of proteins in alkaloid-producing tissues. | Directly identify enzymes present during active biosynthesis. |

| Gene Silencing (e.g., VIGS) | Targeted knockdown of a specific gene's expression. | Confirm gene function by observing a decrease in product/accumulation of substrate. nih.gov |

| Gene Overexpression | Increasing the expression of a specific gene. | Confirm enzyme function by observing an increase in product formation. |

Engineered Biosynthesis of this compound in Heterologous Systems

The production of this compound and related mesembrine alkaloids is naturally confined to a small group of plants, primarily species of the genus Sceletium. The reliance on agricultural cultivation of these slow-growing succulents presents challenges for sustainable and scalable production. To overcome these limitations, researchers are exploring the engineered biosynthesis of this compound in heterologous systems, which involves transferring the genetic blueprint for its production into well-characterized host organisms that can be cultivated efficiently in industrial bioreactors.

Microbial Host Systems (e.g., Saccharomyces cerevisiae, Escherichia coli) for Reconstitution

The reconstitution of complex plant secondary metabolite pathways in microorganisms is a rapidly advancing field of synthetic biology and metabolic engineering. nih.govnih.gov While the complete de novo biosynthesis of this compound in microbial hosts has not yet been extensively reported in publicly available literature, the foundational technologies and strategies have been successfully demonstrated for other complex alkaloids, paving the way for future success with mesembrine alkaloids. nih.gov

Saccharomyces cerevisiae (baker's yeast) is a favored eukaryotic host for producing plant-derived natural products. nih.gov Its advantages include being genetically tractable, generally recognized as safe (GRAS), and suitable for large-scale fermentation. nih.gov The expression of plant enzymes, particularly those requiring post-translational modifications or localization to the endoplasmic reticulum (like cytochrome P450s common in alkaloid pathways), is often more successful in yeast compared to prokaryotic hosts. nih.gov Engineering S. cerevisiae for this compound production would involve:

Pathway Elucidation and Gene Discovery: Identifying and cloning all the necessary enzymes from Sceletium tortuosum responsible for converting primary metabolites into this compound.

Heterologous Expression: Introducing the plant genes into the yeast genome or on plasmids, often with codon optimization for efficient translation in the new host.

Metabolic Engineering: Modifying the yeast's native metabolism to increase the supply of essential precursors. For mesembrine alkaloids, this would involve boosting the shikimate pathway to provide more aromatic amino acid precursors. nih.gov

Pathway Optimization: Balancing the expression levels of the biosynthetic genes to avoid the accumulation of toxic intermediates and to maximize the metabolic flux towards the final product. mdpi.com

Escherichia coli is another widely used microbial chassis for metabolic engineering due to its rapid growth and the extensive toolkit available for genetic manipulation. pnnl.govelsevierpure.com While expressing complex plant enzymes can sometimes be challenging, E. coli has been successfully engineered to produce a variety of plant natural products, including flavonoids and other alkaloids. nih.govnih.gov Strategies for engineering E. coli often focus on enhancing the availability of precursors and cofactors and screening for robust enzyme variants. pnnl.govresearchgate.net For this compound synthesis, this would involve engineering the bacterial host to accumulate key building blocks like malonyl-CoA and the amino acid precursors. nih.gov

The successful reconstitution of a 10-gene plant pathway for producing the alkaloid dihydrosanguinarine in yeast highlights the feasibility of these approaches for complex molecules like this compound. nih.gov

Plant Cell Culture and Metabolic Engineering for Enhanced Production

An alternative to microbial systems is the use of plant cell and tissue cultures derived from the native producer, Sceletium tortuosum. researchgate.net This approach keeps the biosynthetic pathway in its native cellular environment, circumventing challenges with enzyme expression and function that can occur in heterologous hosts. nih.govopenagrar.de

Research has demonstrated the successful establishment of in vitro microshoot and callus suspension cultures of S. tortuosum. researchgate.net These cultures can be grown in sterile, controlled conditions within bioreactors, offering a sustainable and consistent source of mesembrine alkaloids independent of geographical location or climate. nih.gov

Detailed analysis of these in vitro cultures has shown that they are capable of producing a profile of key mesembrine alkaloids, including high levels of this compound. Notably, microshoot cultures subjected to a dehydration pre-treatment accumulated significant quantities of mesembranol (B1196526), reaching levels comparable to those found in wild-type plants. researchgate.net

| Compound | Concentration (mg/kg dry weight) |

|---|---|

| Mesembranol | 4738.8 |

| Mesembrine | 3270.9 |

| Mesembrenol (B12402132) | 333.1 |

| Δ⁴-Mesembrenone | 29.9 |

Furthermore, these plant cell culture systems are amenable to metabolic engineering strategies to boost productivity. One effective approach is the application of abiotic stress, which mimics adverse environmental conditions known to trigger secondary metabolite production in plants. researchgate.net For instance, applying osmotic stress with polyethylene glycol (PEG) to S. tortuosum cultures has been shown to significantly increase the total content of mesembrine-type alkaloids. researchgate.net

| Treatment | Total Alkaloid Content (μg/mg Dry Weight) | Fold Increase vs. Control |

|---|---|---|

| Control (0 g/L PEG) | 3.73 ± 0.01 | - |

| 100 g/L PEG | 6.74 ± 0.30 | ~1.8 |

These strategies, combining contained cultivation with metabolic manipulation, represent a powerful biotechnological platform for the enhanced and sustainable production of this compound. nih.gov

Total Synthesis and Synthetic Analogues of Mesembrinol

Strategic Approaches to the Chemical Synthesis of the Mesembrine (B35894) Alkaloid Core Structure

The synthesis of the mesembrine alkaloid core, characterized by a cis-3a-aryloctahydroindole skeleton with a challenging benzylic all-carbon quaternary stereocenter, has been a subject of extensive research for over four decades, resulting in more than 40 total and formal syntheses. researchgate.netresearchgate.net A variety of strategies have been developed to construct this bicyclic ring system and the critical quaternary carbon. wikipedia.org

Key strategic approaches include:

Tandem Cycloadditions: One efficient method involves a tandem inter [4+2]/intra [3+2] cycloaddition of a 2,2-disubstituted 1-nitroalkene with a chiral vinyl ether. This approach establishes the two stereogenic centers, including the quaternary one, with high selectivity. acs.org

Double Michael Addition: A straightforward synthesis of (±)-mesembrine has been achieved using a double Michael addition as the key step. researchgate.net

Palladium-Catalyzed Sequential Arylation and Allylic Alkylation: A novel protocol involving a palladium-catalyzed sequential procedure has been used to create functionalized cyclohexenones containing the necessary benzylic quaternary carbon in a single step. researchgate.net

[4+1] Cycloaddition: A strategy featuring a [4+1] cycloaddition of a bis(alkylthio)carbene with a functionalized vinyl isocyanate has been successfully employed. researchgate.net

Intramolecular Vinylogous Amide Photoaddition/Fragmentation/Mannich Closure: This sequence has been applied to the stereoselective synthesis of the mesembrine structure from simple precursors. nih.gov

Johnson (orthoester)–Claisen Rearrangement: A general approach utilizing a key Johnson–Claisen rearrangement of an enantioenriched allylic alcohol has been developed for the synthesis of several Sceletium alkaloids, including mesembranol (B1196526). rsc.org

Wittig Olefination–Claisen Rearrangement Protocol: This has been used in the formal and total synthesis of various Sceletium alkaloids. rsc.orgbiorxiv.org

The first total synthesis of mesembrine, reported in 1965, was a lengthy 21-step process. wikipedia.org Key reactions in this initial route included a Diels-Alder reaction to form the six-membered ketone ring, α-allylation to create the quaternary carbon, and a conjugate addition to close the five-membered ring. wikipedia.org

Enantioselective Total Synthesis of Mesembrinol and Related Epimers

The demand for enantiomerically pure this compound and its epimers has driven the development of stereoselective synthetic methods. iupac.org These approaches aim to control the formation of new chiral centers, producing the desired stereoisomer in greater amounts. iupac.orgwikipedia.org

Chiral Auxiliary Approaches

The chiral auxiliary approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemistry of a reaction. sfu.cayork.ac.uksigmaaldrich.com This auxiliary is later removed, yielding the enantiomerically enriched product. york.ac.uksigmaaldrich.com

A landmark in mesembrine synthesis was the first asymmetric total synthesis of (+)-mesembrine in 1971. wikipedia.org This synthesis utilized a chiral auxiliary derived from L-proline to mediate an asymmetric Robinson annulation, thereby establishing the quaternary carbon atom. The final step involved an intramolecular aza-Michael addition to form the fused pyrrolidine (B122466) ring system. wikipedia.org Another notable example is the use of a chiral vinyl ether derived from (1R,2S)-2-(1-methyl-1-phenylethyl)cyclohexanol in a tandem cycloaddition reaction, which achieved a 26/1 selectivity in establishing the two stereogenic centers of (-)-mesembrine. acs.org

Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric catalysis employs a chiral catalyst to produce a chiral product from a prochiral substrate. academie-sciences.fr This method is highly efficient as a small amount of catalyst can generate large quantities of the desired enantiomer. academie-sciences.fr

Several catalytic asymmetric strategies have been applied to the synthesis of this compound and related alkaloids:

Palladium-Catalyzed Asymmetric Amination: The synthesis of (-)-mesembrane and (-)-mesembrine has been achieved using a palladium-catalyzed asymmetric amination with (S)-BINAPO as a chiral ligand. acs.org

Gold-Catalyzed Cycloisomerization: An enantioselective gold-catalyzed cycloisomerization reaction has been a key step in the total synthesis of (+)-mesembrine. researchgate.net

Organocatalysis: An organocatalytic enantioselective desymmetrization reaction has been developed for constructing the bicyclic core of related alkaloids, establishing three stereogenic centers, including a quaternary carbon, with high enantio- and diastereoselectivity. acs.org

Copper-Catalyzed Enantioselective Addition: A copper-catalyzed enantioselective addition of dimethyl malonate to a 3-bromooxindole has been used to secure an all-carbon quaternary center in the synthesis of related alkaloids. researchgate.net

These catalytic methods represent a powerful and increasingly utilized approach for the efficient and stereocontrolled synthesis of complex molecules like this compound. nih.govthieme.de

Development of Synthetic Methodologies for Novel this compound Derivatives

The development of new synthetic methods is crucial for accessing novel chemical structures that can serve as leads for new therapeutic agents. uu.seresearchgate.netmdpi.com Research in this area for this compound focuses on creating derivatives through chemical modification and synthesizing labeled analogues for mechanistic studies.

Chemical Modification Strategies

Chemical modification involves altering the structure of a known molecule to enhance its properties. biomedres.us For this compound, this can lead to the creation of novel analogues with potentially different biological activities. Strategies often involve targeting functional groups on the mesembrine scaffold for transformation. For instance, the ketone group of mesembrine can be reduced to form mesembranol, and the secondary amine can be N-demethylated to produce N-demethylmesembrenol. researchgate.net The development of versatile synthetic protocols, such as those using microwave-assisted or ultrasound-assisted methods, can facilitate the efficient production of a series of derivatives. nih.govmdpi.com These approaches align with green chemistry principles by reducing reaction times and energy consumption. mdpi.com

Synthesis of Labeled this compound Analogues for Mechanistic Studies

To understand the biochemical pathways and mechanisms of action of this compound and related compounds, isotopically labeled analogues are invaluable tools. The synthesis of such analogues requires the strategic incorporation of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure.

While specific examples of synthesizing labeled this compound analogues are not extensively detailed in the provided search results, the general principles of synthetic organic chemistry for isotopic labeling would apply. This would involve using labeled starting materials or reagents at appropriate stages of a synthetic sequence. For example, a labeled methyl group could be introduced via a labeled methylating agent to produce N-methyl-labeled mesembrine. Similarly, labeled atoms could be incorporated into the aromatic ring or the cyclohexanone (B45756) core using appropriately labeled precursors in the early stages of the synthesis. The resulting labeled compounds can then be used in metabolic, pharmacokinetic, and receptor-binding studies to trace the fate and interactions of the molecule in biological systems.

Pre Clinical Pharmacological Investigations of Mesembrinol and Its Analogues

In Vitro Studies on Molecular Targets and Receptor Interactions

The psychoactive properties of mesembrine (B35894) alkaloids, including mesembrinol, have been attributed to their interactions with various molecular targets within the central nervous system. A standardized extract of Sceletium tortuosum, known as Zembrin®, which contains this compound among other alkaloids, has been the subject of comprehensive receptor screening to elucidate its pharmacological profile.

Serotonin (B10506) Transporter (SERT) Inhibition Assays

A primary mechanism of action for several mesembrine alkaloids is the inhibition of the serotonin transporter (SERT), a key protein in regulating serotonergic neurotransmission. researchgate.net Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a neurotransmitter critically involved in mood regulation.

In vitro studies have demonstrated that mesembrine is a potent inhibitor of the serotonin transporter, exhibiting a Ki value of 1.4 nM. researchgate.netd-nb.info Mesembrenone (B1676307) and mesembrenol (B12402132) also show affinity for SERT, with Ki values of 27 nM and 98 nM, respectively. biorxiv.org A standardized extract of Sceletium tortuosum (Zembrin®) demonstrated potent 5-HT transporter binding with an IC50 value of 4.3 µg/ml. researchgate.net While mesembrine is the most potent of the tested alkaloids at the SERT, mesembrenone and mesembranol (B1196526) have been found to be weaker in their interaction with the 5-HT transport site. medcraveonline.com

Table 1: Inhibitory Activity of Mesembrine Alkaloids at the Serotonin Transporter (SERT)

| Compound | Ki (nM) |

|---|---|

| Mesembrine | 1.4 |

| Mesembrenone | 27 |

| Mesembrenol | 98 |

Data sourced from Harvey et al., 2011. researchgate.netbiorxiv.org

Phosphodiesterase (PDE) Inhibition Profiling (e.g., PDE4)

Certain mesembrine alkaloids have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in various cellular processes, including inflammation and cognition. medcraveonline.comresearchgate.net The inhibition of PDE4 is a therapeutic target for inflammatory diseases and cognitive enhancement. researchgate.net

Mesembrenone is the most active of the Sceletium alkaloids against PDE4, with an IC50 value of less than 1 µM. researchgate.net Specifically, the IC50 value for mesembrenone is reported as 470 nM. medcraveonline.com In comparison, mesembrine is a much weaker PDE4 inhibitor, with a reported IC50 of 7800 nM (7.8 µM), and mesembrenol is even less potent with an IC50 of 10,000 nM (10 µM). medcraveonline.com Another source reports mesembrine-HCl to have an IC50 of 29 µM for PDE4 inhibition. researchgate.net The standardized extract Zembrin® was found to selectively inhibit PDE4 with an IC50 value of 8.5 μg/ml. researchgate.netmedcraveonline.com

Table 2: Phosphodiesterase 4 (PDE4) Inhibitory Activity of Mesembrine Alkaloids

| Compound | IC50 (nM) |

|---|---|

| Mesembrenone | 470 |

| Mesembrine | 7800 |

| Mesembrenol | 10000 |

Data sourced from Subhawa et al., 2017. medcraveonline.com

GABAA Receptor Modulatory Activity

Studies on a standardized extract of Sceletium tortuosum have indicated agonist actions on the GABAA receptor. mdpi.com The GABAA receptor is a major inhibitory neurotransmitter receptor in the central nervous system, and its modulation can lead to anxiolytic effects. mdpi.comwikipedia.org More than 50% inhibition was observed at GABAA receptors with the Zembrin® extract. researchgate.net Further research is needed to determine the specific activity of this compound at this receptor.

Opioid Receptor Interactions (µ-opioid, δ2-opioid)

The standardized Sceletium tortuosum extract, Zembrin®, has been shown to interact with opioid receptors. biorxiv.org Specifically, it exhibited binding to the µ-opioid and δ2-opioid receptors, with greater than 50% inhibition observed in radioligand binding assays. researchgate.netmdpi.com These interactions may contribute to the plant's traditional use for pain relief. researchgate.net

Cholecystokinin-1 and Melatonin-1 Receptor Binding

In vitro screening of the standardized Sceletium tortuosum extract Zembrin® revealed binding activity at the cholecystokinin-1 (CCK-1) and melatonin-1 (MT-1) receptors. mdpi.combiorxiv.org The extract showed greater than 50% inhibition in radioligand binding assays for both the cholecystokinin-1 and melatonin-1 receptors. researchgate.net The CCK-1 receptor is involved in regulating satiety and anxiety, while the MT-1 receptor is a key component of the sleep-wake cycle. nih.govuniprot.org

Cellular Mechanistic Studies

Currently, there is limited published research focusing specifically on the molecular and cellular mechanisms of this compound. nih.govbiorxiv.orgbiorxiv.org Much of the available data is derived from studies on extracts of Sceletium tortuosum or its more abundant alkaloid analogues, such as mesembrine and mesembrenone. researchgate.netnih.gov Research into the precise molecular physiological effects of individual mesembrine alkaloids is an area of growing interest. nih.govbiorxiv.org

Direct investigations into the intracellular signaling pathways specifically modulated by this compound are not extensively detailed in current scientific literature. However, studies on closely related mesembrine alkaloids provide foundational insights into potential mechanisms. The two most characterized mechanisms for this alkaloid class are serotonin reuptake inhibition, primarily attributed to mesembrine, and phosphodiesterase-4 (PDE4) inhibition, which is a notable action of mesembrenone. researchgate.netnih.gov

The inhibition of the serotonin transporter (SERT) by mesembrine suggests a direct interaction with a key component of serotonergic signaling, which is a cornerstone of antidepressant and anxiolytic pharmacology. nih.govnih.gov Furthermore, some research indicates that mesembrine may have agonist actions on several G-protein coupled receptors (GPCRs), including GABA-A, µ-opioid, and δ2-opioid receptors, which could initiate a variety of intracellular signaling cascades. mdpi.com While these findings relate to mesembrine, they highlight plausible pathways that could be investigated for this compound and other analogues. The activation of GPCRs typically triggers a cascade of protein-protein interactions, leading to changes in receptor structures, phosphorylation, and ultimately, gene expression. researchgate.net

Specific studies detailing how this compound regulates gene expression and protein synthesis are scarce. nih.govbiorxiv.org Gene expression is a highly regulated process involving a wide range of mechanisms, from the initiation of transcription to post-translational modification of proteins. wikipedia.org Transcription factors, which are proteins that can activate or repress the transcription of genes, are central to this regulation. savemyexams.com

While direct evidence for this compound is lacking, the known activity of its analogue mesembrenone as a PDE4 inhibitor offers a potential, though unconfirmed, link to gene regulation. researchgate.net The PDE4 enzyme is critical in degrading the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn can activate signaling pathways, such as those involving protein kinase A (PKA), that culminate in the phosphorylation and activation of transcription factors like cAMP response element-binding protein (CREB). Activated transcription factors can then bind to promoter regions on DNA to modulate the expression of specific genes. mdpi.com This suggests a potential mechanism by which mesembrine alkaloids could influence protein regulation and gene expression, although this has yet to be specifically demonstrated for this compound.

In Vivo Pre-clinical Efficacy Studies in Animal Models

In vivo studies in animal models are crucial for evaluating the physiological and behavioral effects of a compound before it can be considered for human trials. researchgate.net Various models have been employed to assess the neurological effects of mesembrine alkaloids. imavita.comwuxibiology.combiocytogen.com

The anxiolytic-like properties of this compound and its analogues have been investigated using the zebrafish (Danio rerio) larva model. nih.govresearchgate.net This model is increasingly used in neuroscience research to assess anxiety-related behaviors, such as locomotor activity and thigmotaxis (the tendency to remain close to the walls of an enclosure), in response to stressors like a light-dark challenge. nih.govresearchgate.net

In these studies, pure alkaloids from Sceletium tortuosum, including mesembranol (this compound), mesembrenone, mesembrine, and mesembrenol, were assessed. All four alkaloids demonstrated an ability to decrease anxiety-related behavior in the zebrafish larvae. researchgate.netresearchgate.net Notably, mesembranol and mesembrenone showed a greater anxiolytic-like effect compared to the other alkaloids, indicated by a significant increase in the time larvae spent in the central, more exposed area of the testing arena during the dark phase. nih.govresearchgate.net While mesembrine alone was found to contribute significantly to the anxiolytic effects of a standardized Sceletium extract (Zembrin®), the potent effects of mesembranol in its pure form highlight its individual activity. nih.gov

| Compound | Animal Model | Behavioral Assay | Observed Anxiolytic-like Effect | Source |

|---|---|---|---|---|

| Mesembranol (this compound) | Zebrafish Larvae (Danio rerio) | Light-Dark Challenge (Thigmotaxis) | Demonstrated a greater anxiolytic-like effect compared to mesembrine and mesembrenol. | nih.govresearchgate.net |

| Mesembrenone | Zebrafish Larvae (Danio rerio) | Light-Dark Challenge (Thigmotaxis) | Demonstrated a greater anxiolytic-like effect compared to mesembrine and mesembrenol. | nih.govresearchgate.net |

| Mesembrine | Zebrafish Larvae (Danio rerio) | Light-Dark Challenge (Thigmotaxis) | Decreased anxiety-related behavior; contributed significantly to the effect of a whole extract. | researchgate.netnih.gov |

| Mesembrenol | Zebrafish Larvae (Danio rerio) | Light-Dark Challenge (Thigmotaxis) | Decreased anxiety-related behavior. | researchgate.net |

Animal models of depression are widely used to screen for the efficacy of potential antidepressant compounds. rovedar.com The most common behavioral screening tests are the forced swim test (FST) and the tail suspension test (TST) in rodents. nih.govnih.gov In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. nih.gov

Studies on a standardized Sceletium tortuosum extract containing this compound and other alkaloids have shown antidepressant-like effects in the FST using the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression. biorxiv.org However, research suggests that the antidepressant-like activity of the extract may result from a synergistic interaction between multiple constituent alkaloids. researchgate.netnih.gov Unlike the anxiolytic effect, which could be significantly attributed to mesembrine, no single alkaloid has been identified as the sole contributor to the antidepressant-like effects. researchgate.netnih.gov The primary mechanism thought to underlie these effects for the alkaloid class is the inhibition of serotonin reuptake. nih.gov

| Test Substance | Animal Model | Behavioral Assay | Observed Antidepressant-like Finding | Source |

|---|---|---|---|---|

| Sceletium tortuosum Extract (containing this compound) | Flinders Sensitive Line (FSL) Rats | Forced Swim Test (FST) | Extract was effective as an antidepressant. | biorxiv.org |

| Single Alkaloids (Mesembrine, Mesembrenone, Mesembranol, Mesembrenol) | Zebrafish Larvae (Danio rerio) | Locomotor Activity | No single alkaloid could be pinpointed as the sole contributor to the antidepressant-like activity of the whole extract. | researchgate.netnih.gov |

The investigation of this compound's effects on cognitive function in preclinical models is an area with a significant lack of research. nih.gov Animal models are essential for studying cognitive function and potential enhancement, utilizing tests like the Y-maze to assess spatial memory or the object recognition test. mdpi.comnih.gov However, specific studies applying these models to this compound are largely absent in the literature.

Research on standardized Sceletium extracts, which contain this compound, has produced inconclusive results regarding cognitive enhancement. For instance, one study noted a failure to replicate previously reported improvements in cognitive function. biorxiv.org This highlights the need for more targeted research to determine if this compound or its analogues have any direct impact on the molecular pathways and brain circuits that govern learning and memory.

Anti-inflammatory and Immunomodulatory Investigations in Animal Models

Pre-clinical research using animal models has begun to explore the anti-inflammatory and immunomodulatory potential of this compound and related alkaloids found in Sceletium tortuosum. While studies on isolated this compound are limited, investigations using standardized extracts rich in mesembrine-type alkaloids provide initial insights into their biological effects.

In vivo studies have demonstrated that extracts of S. tortuosum can produce significant anti-inflammatory effects. mdpi.com For instance, administration of a S. tortuosum extract to male Wistar rats resulted in comprehensive anti-inflammatory activity. mdpi.com The mechanisms appear to involve the modulation of cytokine responses. Research on high-mesembrine extracts of Sceletium showed an impact on interleukin-6 (IL-6) and monocyte chemotactic protein-1 (MCP-1), indicating potent anti-inflammatory properties. mdpi.com These findings suggest that the alkaloid content, including this compound, contributes to these effects. It has been noted that high concentrations of mesembrine, a related alkaloid, exhibit mild anti-inflammatory and cytoprotective properties in the context of acute inflammation. mdpi.com

Furthermore, recent developments include the creation of novel synthetic alkaloids inspired by the chemical structures of natural mesembrine compounds. These synthetic analogues have been tested in non-clinical models and have confirmed anti-inflammatory activity, paving the way for new therapeutic applications. pangeabio.com Although the body of research is still emerging, with some noting that the immunomodulatory effects have been insufficiently investigated historically, current evidence supports the potential of mesembrine alkaloids as anti-inflammatory agents. nih.govbiorxiv.org

| Model/Study Type | Test Substance | Key Findings | Reference |

|---|---|---|---|

| In vivo (Male Wistar Rats) | S. tortuosum extract | Demonstrated significant comprehensive anti-inflammatory effects. | mdpi.com |

| Cytokine Response Analysis | High-mesembrine Sceletium extracts | Affected interleukin-6 (IL-6) and monocyte chemotactic protein-1 (MCP-1) responses, showing anti-inflammatory properties. | mdpi.com |

| Non-clinical models | Novel synthetic mesembrine-inspired alkaloids | Confirmed anti-inflammatory activity. | pangeabio.com |

Neuroprotective Effects in Pre-clinical Models

The neuroprotective potential of mesembrine alkaloids, including this compound, has been highlighted in several pre-clinical studies, primarily through the investigation of Sceletium tortuosum extracts. mdpi.comresearchgate.net These extracts contain a complex of alkaloids, and their activity provides foundational evidence for the neuroprotective capacity of their constituent compounds. researchgate.net

Research has established that crude and standardized extracts of S. tortuosum possess neuroprotective properties in various in vitro and in vivo models. researchgate.netresearchgate.net While specific animal model data on isolated this compound is not extensively detailed in the reviewed literature, the effects of alkaloid-rich extracts are attributed to the synergistic action of compounds like mesembrine, mesembrenone, and this compound. mdpi.com For example, a high-mesembrine Sceletium tortuosum extract known as Trimesemine™ was reported to have cytoprotective properties, which is a key component of neuroprotection. sun.ac.za This activity was observed in human monocyte models and was also investigated in human astrocytes to understand its central immunomodulatory effects, which are closely linked to neurodegenerative processes. sun.ac.za The general findings from these pre-clinical studies support the potential of S. tortuosum alkaloids in managing conditions where neuroprotection is beneficial. researchgate.netresearchgate.net

| Model/Study Type | Test Substance | Key Findings | Reference |

|---|---|---|---|

| General Pre-clinical Studies (In vitro/In vivo) | Crude and standardized extracts of S. tortuosum | Extracts displayed neuroprotective activities. | researchgate.netresearchgate.net |

| In vitro (Human Monocytes) | High-mesembrine S. tortuosum extract (Trimesemine™) | Possessed cytoprotective properties. | sun.ac.za |

| In vitro (Human Astrocytes) | High-mesembrine S. tortuosum extract (Trimesemine™) | Investigated for central immunomodulatory effects relevant to neuroprotection. | sun.ac.za |

Structure Activity Relationship Sar Studies of Mesembrinol Derivatives

Design and Synthesis of Mesembrinol Analogues for SAR Elucidation

The design and synthesis of this compound analogues are fundamental to understanding their structure-activity relationships (SAR). georgiasouthern.edu This process involves the strategic modification of the core this compound structure to probe the influence of different functional groups and stereochemical arrangements on biological activity. georgiasouthern.eduuno.edu

One common approach is the modification of substituents on the aromatic ring. For instance, in the related field of meperidine analogues, which also interact with the serotonin (B10506) transporter, substitutions on the aryl ring have been extensively studied. uno.edu Analogous strategies for this compound would involve synthesizing derivatives with varying electron-donating and electron-withdrawing groups on the phenyl ring to assess their impact on binding affinity and functional activity.

Another key area for modification is the ester moiety. The synthesis of a series of benzyl (B1604629) ester analogues of meperidine, for example, revealed that substitutions on the benzyl group could significantly enhance potency and selectivity for the serotonin transporter. uno.edu Similarly, for this compound, the creation of a library of ester derivatives with different alkyl and aryl groups would be crucial for elucidating the role of this functional group in receptor interaction.

Furthermore, modifications to the piperidine (B6355638) nitrogen are a critical aspect of SAR studies. N-demethylation of meperidine analogues was found to improve both binding affinity and selectivity for the serotonin transporter. uno.edu Applying this strategy to this compound, along with the introduction of other N-substituents, would provide valuable information on the steric and electronic requirements at this position.

The synthesis of these analogues often involves multi-step reaction sequences. For example, the synthesis of aryl-substituted derivatives might start from a common intermediate, followed by various coupling reactions to introduce the desired aryl groups. Ester analogues can be prepared by reacting the corresponding acid with a variety of alcohols. The synthesis of N-substituted analogues typically involves the demethylation of the parent compound followed by N-alkylation or N-arylation.

The following table provides an overview of potential modifications to the this compound structure for SAR studies, based on strategies employed for analogous compounds:

| Structural Region | Potential Modifications | Rationale for Modification |

| Aromatic Ring | Introduction of electron-donating and electron-withdrawing groups (e.g., -OCH3, -Cl, -NO2) | To probe the electronic requirements of the binding pocket. |

| Ester Moiety | Variation of the alcohol component (e.g., different alkyl and aryl esters) | To explore the steric and hydrophobic interactions in the ester binding region. |

| Piperidine Nitrogen | N-demethylation and introduction of various N-substituents (e.g., larger alkyl groups, benzyl groups) | To investigate the role of the nitrogen substituent in receptor binding and selectivity. |

| Cyclohexene Ring | Alterations in stereochemistry and introduction of substituents | To understand the importance of the three-dimensional shape of the molecule for activity. |

These synthetic efforts, coupled with biological evaluation, are essential for constructing a comprehensive SAR model for this compound and its derivatives. georgiasouthern.edu

Identification of Pharmacophore Elements Crucial for Biological Activity

A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to be recognized by a biological macromolecule. wikipedia.org Identifying the pharmacophore of this compound is crucial for understanding its interaction with targets like the serotonin transporter (SERT) and phosphodiesterase-4 (PDE4) and for designing new, potentially more effective molecules. wikipedia.orgdergipark.org.tr

The essential features of a pharmacophore typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, aromatic rings, and positively or negatively ionizable centers. dergipark.org.tr For this compound and its analogues, SAR studies help to define which of these features are critical for their biological effects.

Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model can be proposed. This model would likely include:

An Aromatic Ring: The dimethoxyphenyl group is a prominent feature and is expected to engage in hydrophobic and/or pi-stacking interactions within the receptor binding site.

A Hydrogen Bond Acceptor: The oxygen atom of the ester group is a potential hydrogen bond acceptor.

A Basic Nitrogen Atom: The tertiary amine in the piperidine ring is expected to be protonated at physiological pH, forming a cationic center that can engage in ionic interactions or hydrogen bonds with the receptor.

The table below outlines the key pharmacophoric features of this compound and their potential roles in biological activity:

| Pharmacophore Feature | Structural Element in this compound | Potential Interaction with Receptor |

| Aromatic Ring | 3,4-Dimethoxyphenyl group | Pi-pi stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Ester carbonyl oxygen | Hydrogen bonding with donor groups on the receptor |

| Cationic Center (at physiological pH) | Tertiary amine in the piperidine ring | Ionic interactions, hydrogen bonding |

| Hydrophobic Region | Cyclohexene ring, methyl group | Van der Waals forces, hydrophobic interactions |

The development of a pharmacophore model is an iterative process. bioduro.com As more SAR data becomes available from newly synthesized and tested analogues, the model can be refined to provide a more accurate representation of the key features required for activity. nih.gov This refined model can then be used in virtual screening campaigns to identify novel compounds with similar pharmacophoric features, potentially leading to the discovery of new therapeutic agents. dergipark.org.tr

Elucidation of Structural Determinants for Receptor Selectivity and Potency

Understanding the structural features that govern the potency and selectivity of this compound derivatives for their biological targets is a primary goal of SAR studies. georgiasouthern.edu Potency refers to the concentration of a compound required to produce a specific effect, while selectivity describes its ability to interact with a particular receptor over others. Both are critical for developing effective and safe therapeutic agents.

For this compound and its analogues, the main targets of interest are the serotonin transporter (SERT) and phosphodiesterase-4 (PDE4). The structural determinants for affinity and selectivity towards these two targets are likely to be distinct.

Determinants of Potency: